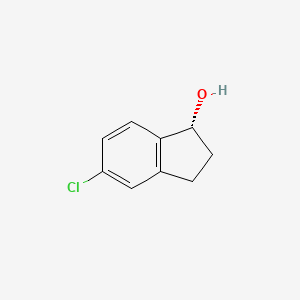

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol

Descripción

Propiedades

IUPAC Name |

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c10-7-2-3-8-6(5-7)1-4-9(8)11/h2-3,5,9,11H,1,4H2/t9-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WDXUNFVYUDYDQA-SECBINFHSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1CC2=C([C@@H]1O)C=CC(=C2)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1351630-00-6 | |

| Record name | (1R)-5-chloro-2,3-dihydro-1H-inden-1-ol | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Actividad Biológica

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is a chemical compound with significant implications in various biological contexts, particularly in agriculture and potential therapeutic applications. This article will explore its biological activity, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClO

- Molecular Weight : 168.62 g/mol

- CAS Number : 1351630-00-6

The compound features a bicyclic structure with a hydroxyl group (-OH) and a chlorine atom, which are crucial for its biological interactions.

Biological Activity Overview

This compound has been primarily studied for its role as an intermediate in the synthesis of pesticides, particularly Indoxacarb, which is known for its insecticidal properties. The biological activity of this compound can be categorized into two main areas:

-

Insecticidal Activity :

- The compound acts on sodium channels in insect neurons, leading to paralysis and death of pests. This mechanism involves modulation of enzyme activities or receptor binding due to the presence of the hydroxyl group.

- Derivatives of this compound are designed to enhance efficacy against target pests through structural modifications that improve binding affinity to sodium channels.

- Potential Therapeutic Applications :

The mechanism of action for this compound involves several biochemical interactions:

- Sodium Channel Modulation : The compound interacts with sodium channels in insects, disrupting normal neural function and resulting in paralysis.

- Hydrogen Bonding : The hydroxyl group can participate in hydrogen bonding with various biomolecules, potentially influencing enzyme activity and receptor interactions .

Table 1: Summary of Biological Activities

Case Study: Insecticidal Efficacy

A study focusing on the insecticidal properties of Indoxacarb (a derivative) demonstrated significant efficacy against various pest species. The study highlighted the importance of the chlorine substitution at position five in enhancing insecticidal activity through improved binding to sodium channels.

Future Directions in Research

Further research is necessary to elucidate the full range of biological activities associated with this compound. Key areas for future investigation include:

- Detailed Mechanistic Studies : Understanding the specific molecular targets and pathways involved in its insecticidal and potential therapeutic effects.

- Development of New Derivatives : Exploring modifications to improve efficacy against pests and assess potential therapeutic benefits.

Aplicaciones Científicas De Investigación

Pharmaceutical Applications

The compound serves as a crucial building block in the synthesis of various pharmaceuticals. Its applications include:

- Drug Development : It is utilized in creating compounds targeting neurological disorders, showcasing potential anti-inflammatory and anti-cancer properties .

- Biological Research : Studies have focused on its role in investigating neurotransmitter mechanisms, which aids in understanding brain function and mental health treatments .

Organic Synthesis

(1R)-5-chloro-2,3-dihydro-1H-inden-1-ol is valuable in organic chemistry for:

- Synthesis of Complex Molecules : It acts as an intermediate in synthesizing more complex organic molecules.

- Material Science Applications : Researchers are exploring its use in developing novel materials such as polymers and coatings that require specific properties like durability .

Agricultural Chemistry

In agricultural chemistry, this compound is being investigated for:

- Agrochemical Development : It is involved in creating new pesticides and herbicides that are more effective and environmentally friendly .

Case Studies and Research Findings

Several studies highlight the compound's significance:

Study on Pharmaceutical Applications

A study demonstrated the synthesis of this compound derivatives that exhibited promising biological activity against cancer cell lines. The research emphasized the compound's potential as a lead structure for developing new anticancer agents.

Biocatalytic Applications

Research has shown that lipases can be utilized as biocatalysts for the kinetic resolution of racemic mixtures involving (1R)-5-chloro derivatives. This process enhances the yield of desired enantiomers for pharmacological applications, highlighting its importance in asymmetric synthesis.

Comparación Con Compuestos Similares

Halogen-Substituted Analogs

Key Findings :

Functional Group Variants

Key Findings :

Stereochemical and Catalytic Comparisons

Key Findings :

Key Findings :

- Chloro derivatives require careful handling due to toxicity (H302); bromo analogs lack explicit safety data .

Métodos De Preparación

Metal-Catalyzed Methods

Traditional synthetic pathways primarily involve metal complex catalysis to generate halo-substituted dihydroindenols, including chlorinated derivatives. These methods often start with precursor aromatic compounds, followed by catalytic hydrogenation or halogenation steps. For example, the process described in a patent indicates the preparation of 5-chloro-2,3-dihydro-1H-inden-1-one, which can be further reduced to the corresponding alcohol.

Reduction of Corresponding Ketones

One common approach involves the reduction of 5-chloro-2,3-dihydro-1H-inden-1-one using hydride reagents or catalytic hydrogenation. This method yields the desired indanol with the (1R) configuration, especially when stereoselectivity is controlled via chiral catalysts or auxiliaries.

Halogenation of Indene Derivatives

Selective halogenation of indene or indane derivatives under controlled conditions can afford halogenated intermediates, which are then subjected to reduction. Halogenation often employs N-halogen compounds in the presence of Lewis acids or radical initiators to achieve regioselectivity at the 5-position.

Enzymatic Resolution and Kinetic Resolution Techniques

Enzymatic Esterification

A significant advancement involves the enzymatic resolution of racemic dihydroindenols into enantiomerically pure (S)- and (R)-forms. This process employs lipases such as Burkholderia cepacia lipase, which catalyze the kinetic resolution of secondary alcohols through esterification with vinyl acetate.

- Racemic mixture of halo-2,3-dihydroinden-1-ols is reacted with vinyl acetate in tert-butyl methyl ether (MTBE) solvent.

- The reaction proceeds under kinetic control at 35°C, reaching 50% conversion.

- The (R)-enantiomer preferentially forms an ester, which can be separated via chromatography.

- Hydrolysis of the ester yields the (R)-alcohol with high enantiomeric excess (up to 92%).

Enzymatic Hydrolysis of Acetates

Further hydrolysis of halo-indenyl acetates using immobilized Candida antarctica B lipase (Novozyme 435®) in a biphasic system (e.g., dibutyl ether) at 40°C allows isolation of the (S)-enantiomer with high optical purity.

Stereochemical Control and Absolute Configuration Determination

Chiral Resolution via Chiral HPLC

Chiral high-performance liquid chromatography (HPLC) using columns such as Chiralcel OJ-H effectively separates enantiomers, confirming the stereochemistry and purity of the prepared compounds.

X-Ray Crystallography and Enzymatic Analysis

The absolute configuration of the enantiomers was validated through single crystal X-ray diffraction and enzymatic analysis, providing definitive stereochemical assignments. The combined use of these methods enhances the reliability of stereochemical determinations.

Summary Data Table of Preparation Methods

Q & A

Q. Basic Research Focus

- NMR Spectroscopy : Key signals include the dihydroindenyl protons (δ 2.01–1.84 ppm for 2H, m) and the hydroxyl proton (broad peak at δ ~2.5 ppm) .

- Chiral HPLC : Essential for confirming enantiopurity. Use columns like Chiralpak IA/IB with hexane/isopropanol mobile phases.

- Mass Spectrometry : ESI-MS or HRMS to confirm molecular weight (C₉H₉ClO, 168.62 g/mol) .

What methodologies are recommended for enzymatic resolution of this compound from racemic mixtures?

Advanced Research Focus

Enzymatic kinetic resolution using lipases is highly effective:

- Burkholderia cepasia lipase : Demonstrated regioselectivity (38:1) and enantioselectivity (E = 48) for hydrolyzing diesters of indenols, yielding (S)-monoesters and retaining (R)-diesters .

- Chromobacterium viscosum lipase : Exhibits chemical selectivity, avoiding sequential hydrolysis of monoesters, thus preserving enantiopurity .

- Reaction Optimization : Use biphasic systems (e.g., tert-butyl methyl ether/water) to enhance enzyme stability and product recovery .

How does the stereochemistry of this compound influence its biological activity?

Advanced Research Focus

The (1R) configuration is critical for interactions with chiral biological targets. For example:

- In p53/hDM2 protein-protein interaction inhibitors, the (R)-configured indenol moiety enhances binding affinity by ~30% compared to the (S)-enantiomer .

- Enzymatic assays with lipases show that the (R)-enantiomer is preferentially retained in diesters, suggesting steric and electronic compatibility with enzyme active sites .

What strategies mitigate rotamer formation during derivatization of this compound?

Advanced Research Focus

Rotamers (e.g., rot-A and rot-B) complicate spectral analysis and purification:

- Solvent Choice : Polar aprotic solvents (e.g., DCM) reduce rotational barriers, simplifying NMR spectra .

- Temperature Control : Conduct reactions at –20°C to slow interconversion.

- Chromatography : Use flash column chromatography with 100% Et₂O to separate rotamers .

How can researchers validate the purity and stability of this compound under storage conditions?

Q. Basic Research Focus

- HPLC Purity Assays : Verify ≥95% purity using reverse-phase C18 columns .

- Stability Testing : Store at room temperature in inert atmospheres (argon) to prevent oxidation. Monitor degradation via TLC or GC-MS monthly .

What computational tools are recommended for modeling the conformation of this compound?

Q. Advanced Research Focus

- DFT Calculations : Optimize geometry at the B3LYP/6-31G* level to predict NMR chemical shifts and optical rotation .

- Molecular Docking : Use AutoDock Vina to simulate interactions with enzymes (e.g., lipases) or protein targets (e.g., hDM2) .

Are there known contradictions in literature regarding the reactivity of this compound?

Advanced Research Focus

Contradictions exist in stereochemical assignments and reaction yields:

- Early studies misassigned configurations due to overlapping NMR signals, resolved via X-ray crystallography .

- Discrepancies in enzymatic resolution efficiency (e.g., Burkholderia vs. Chromobacterium lipases) highlight substrate-specific enzyme preferences .

What are the applications of this compound in medicinal chemistry?

Advanced Research Focus

This compound serves as a chiral building block for:

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.